molecular formula C16H17N3O3 B11377045 5-[(2-methoxyethyl)amino]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-[(2-methoxyethyl)amino]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11377045
M. Wt: 299.32 g/mol
InChI Key: FVZOXPIHZYMKBN-VOTSOKGWSA-N
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Description

5-[(2-METHOXYETHYL)AMINO]-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that combines an oxazole ring with methoxyethyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-METHOXYETHYL)AMINO]-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the methoxyethyl and methoxyphenyl groups via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-[(2-METHOXYETHYL)AMINO]-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

5-[(2-METHOXYETHYL)AMINO]-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It is utilized in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(2-METHOXYETHYL)AMINO]-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **5-[(2-METHOXYETHYL)AMINO]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE
  • **5-[(2-METHOXYETHYL)AMINO]-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE

Uniqueness

Compared to similar compounds, 5-[(2-METHOXYETHYL)AMINO]-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE exhibits unique properties due to the specific positioning of the methoxyphenyl group. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for targeted applications.

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

5-(2-methoxyethylamino)-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C16H17N3O3/c1-20-9-8-18-16-14(11-17)19-15(22-16)7-6-12-4-3-5-13(10-12)21-2/h3-7,10,18H,8-9H2,1-2H3/b7-6+

InChI Key

FVZOXPIHZYMKBN-VOTSOKGWSA-N

Isomeric SMILES

COCCNC1=C(N=C(O1)/C=C/C2=CC(=CC=C2)OC)C#N

Canonical SMILES

COCCNC1=C(N=C(O1)C=CC2=CC(=CC=C2)OC)C#N

Origin of Product

United States

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